2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate: is a fluorinated organic compound with the molecular formula C16H15F3O4S and a molecular weight of 360.35 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amines depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to introduce trifluoromethyl groups into drug candidates, enhancing their metabolic stability and bioavailability .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles . The sulfonate group is a good leaving group, facilitating these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biomolecules .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- Tetraethylene glycol p-toluenesulfonate
Comparison:
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate is similar in that it contains a trifluoromethyl group and a sulfonate ester, but it lacks the aromatic methoxyphenyl group, making it less complex and potentially less versatile in certain applications .
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone has a similar trifluoromethyl group and aromatic structure but differs in its functional groups, which can lead to different reactivity and applications .
- Tetraethylene glycol p-toluenesulfonate is structurally different due to the presence of a polyethylene glycol chain, which imparts different solubility and reactivity properties .
Conclusion
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is a valuable compound in various fields due to its unique chemical properties. Its synthesis, reactivity, and applications make it a versatile tool in scientific research and industrial processes.
Properties
CAS No. |
1356109-04-0 |
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Molecular Formula |
C16H15F3O4S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[2,2,2-trifluoro-1-(2-methoxyphenyl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15F3O4S/c1-11-7-9-12(10-8-11)24(20,21)23-15(16(17,18)19)13-5-3-4-6-14(13)22-2/h3-10,15H,1-2H3 |
InChI Key |
VRQMCNVOWAJNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2OC)C(F)(F)F |
Origin of Product |
United States |
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